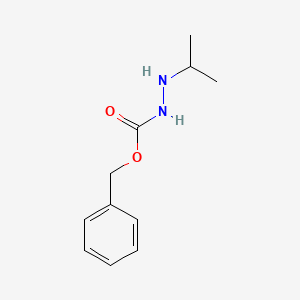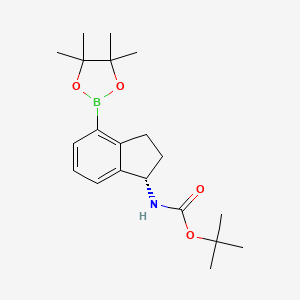![molecular formula C15H18N2O3 B8311221 Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate](/img/structure/B8311221.png)
Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate
概要
説明
Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C15H18N2O3 and a molecular weight of 274.31 g/mol. This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of the oxazole ring imparts unique chemical and biological properties to the compound .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-ethyl-2-oxazoline with benzyl chloroformate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles with different substitution patterns.
Reduction: Reduction of the oxazole ring can lead to the formation of oxazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyl or carbamate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can yield oxazoles with different functional groups, while reduction can produce oxazolines .
科学的研究の応用
Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects .
類似化合物との比較
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole structure.
Uniqueness
Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate is unique due to its specific substitution pattern on the oxazole ring and the presence of both benzyl and carbamate groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
特性
分子式 |
C15H18N2O3 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC名 |
benzyl N-[2-(5-ethyl-1,3-oxazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H18N2O3/c1-2-13-10-17-14(20-13)8-9-16-15(18)19-11-12-6-4-3-5-7-12/h3-7,10H,2,8-9,11H2,1H3,(H,16,18) |
InChIキー |
JGWWYTRUHAQRFA-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=C(O1)CCNC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
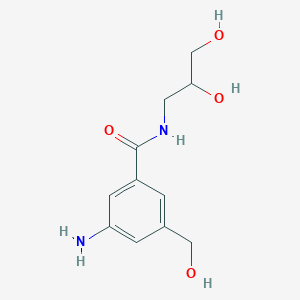
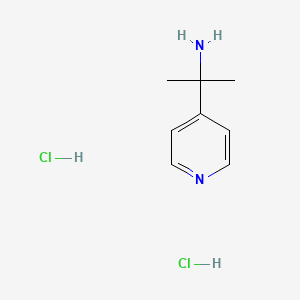
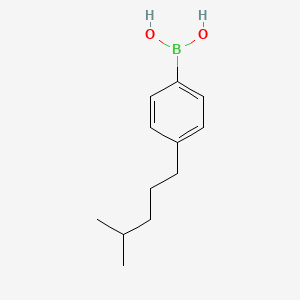
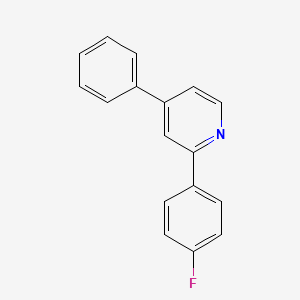
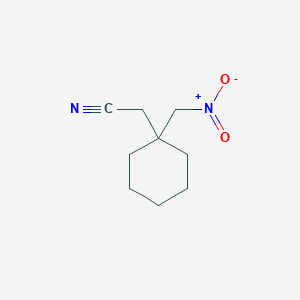
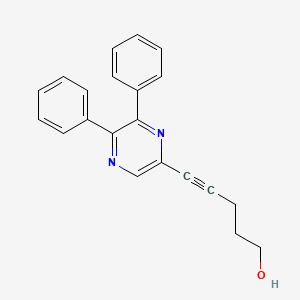
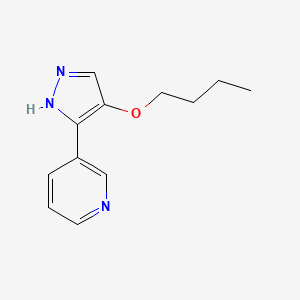
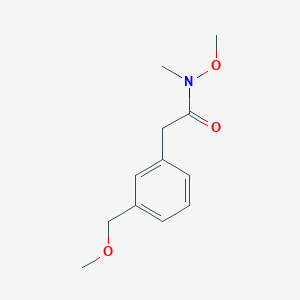
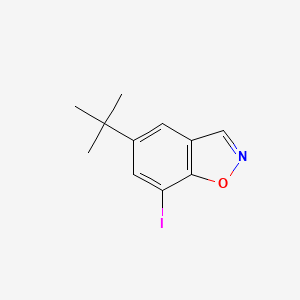
![2-Methyl-3,4,5,6-tetrahydro-2H-[1,4]bipyridinyl-3'-ylamine](/img/structure/B8311207.png)
![N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B8311225.png)
![tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate](/img/structure/B8311232.png)
